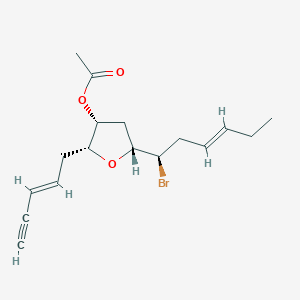

trans-Kumausyne

説明

特性

分子式 |

C17H23BrO3 |

|---|---|

分子量 |

355.3 g/mol |

IUPAC名 |

[(2R,3R,5R)-5-[(E,1R)-1-bromohex-3-enyl]-2-[(E)-pent-2-en-4-ynyl]oxolan-3-yl] acetate |

InChI |

InChI=1S/C17H23BrO3/c1-4-6-8-10-14(18)16-12-17(20-13(3)19)15(21-16)11-9-7-5-2/h2,6-9,14-17H,4,10-12H2,1,3H3/b8-6+,9-7+/t14-,15-,16-,17-/m1/s1 |

InChIキー |

BUFQJMZKMZGEFE-JSRZMHNBSA-N |

異性体SMILES |

CC/C=C/C[C@H]([C@H]1C[C@H]([C@H](O1)C/C=C/C#C)OC(=O)C)Br |

正規SMILES |

CCC=CCC(C1CC(C(O1)CC=CC#C)OC(=O)C)Br |

同義語 |

kumausyne trans-kumausyne |

製品の起源 |

United States |

科学的研究の応用

Synthesis of trans-Kumausyne

The synthesis of trans-Kumausyne has been a subject of extensive research due to its complex structure. Several methodologies have been developed for its formal synthesis, highlighting the compound's significance in organic chemistry.

- Reductive Cleavage Methodology : A notable approach involves the reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes. This method has been successfully applied to synthesize trans-Kumausyne using readily available precursors, showcasing an efficient pathway for producing this compound .

- Tandem Ring-Opening-Ring-Closing Metathesis : Another significant synthesis route includes a tandem ring-opening-ring-closing metathesis reaction. This method effectively introduces the pentenyl side chain, demonstrating a practical approach to constructing the complex architecture of trans-Kumausyne .

- Biotransformation Techniques : Recent studies have also explored biotransformation techniques to synthesize trans-Kumausyne analogs. These methods leverage enzymatic reactions to create stereochemically controlled products, enhancing the efficiency and selectivity of the synthesis process .

Biological Activities

trans-Kumausyne exhibits various biological activities that make it a candidate for further pharmacological exploration.

- Antitumor Activity : Research indicates that compounds related to trans-Kumausyne, such as showdomycin and goniofufurone, exhibit significant antitumor properties. These compounds have demonstrated cytotoxic effects against human tumor cells, suggesting that trans-Kumausyne may possess similar therapeutic potential .

- Antibiotic Properties : The structural characteristics of trans-Kumausyne allow it to interact with biological systems effectively. Its potential as an antibiotic agent is being investigated, particularly in the context of developing new treatments for resistant bacterial strains .

Case Studies and Research Findings

Several case studies highlight the applications and significance of trans-Kumausyne in scientific research:

化学反応の分析

Nucleophilic Substitution Reactions

The halogen atoms in trans-Kumausyne can undergo nucleophilic substitution reactions, leading to the creation of diverse derivatives.

Reactions of Tetrahydrofurans

A diastereoselective strategy for the construction of substituted tetrahydrofurans from alkenyl aldehydes is based on the tandem Mukaiyama aldol .

TABLE 1.

| entry | keto-β-lactone | Lewis Acid | tetrahydrofuran | % yield | dr |

|---|---|---|---|---|---|

| 1 | anti- 12b (>19:1) | TESOTf c | 82 | 14:1 | |

| 2 | syn- 12b (>19:1) | TESOTf c | 78 | >19:1 | |

| 3 | anti- 12c (18:1) | BF3- OEt2 d | 51(35) f | 18:1 | |

| 4 | 12d (9:1) | TiCl4 e | 84 | 9:1 | |

| 5 | 12e (2:1) | TiCl4 e | 68 | 2:1 | |

| 6 | 12f (5:1) | TiCl4 e | 55 | 5:1 |

Isolated yields of the mixture of diastereomers . Determined by analysis of crude reaction mixtures by 1H NMR (500 MHz) . TESOTf in CH2Cl2 (0.03 M solution) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 at −78 °C and allowed to warm to 0 °C over 5 h . BF3- OEt2 in CH2Cl2 (0.03 M solution) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 at −78 °C and allowed to warm to 0 °C over 5 h. This reaction was then stirred for 3 d at 0–10 °C . TiCl4 in CH2Cl2 (1.0 M) was added to a solution of keto-β-lactone and Et3SiH (20 equiv) in CH2Cl2 for 4 h at −78 °C . Yield in parentheses refers to recovered keto-β-lactone 12c .

Other Reactions

trans-Kumausyne also participates in Sonogashira coupling reactions, which require a co-catalyst .

準備方法

Early Total Syntheses: Halogenation and Cyclization Strategies

The first total synthesis of (±)-trans-kumausyne was reported in 1991, leveraging a halogenative cyclization approach to construct the tetrahydrofuran core. Gadikota et al. utilized d-arabinose as a chiral starting material, exploiting its inherent stereochemistry to guide the formation of the bicyclic framework . A pivotal step involved the bromoetherification of a diene precursor, which proceeded via electrophilic bromonium ion formation and subsequent nucleophilic attack by a hydroxyl group. This method achieved the cis-fused ring system but required extensive protecting group manipulations, resulting in an overall yield of 12% over 15 steps .

Tandem Metathesis for Efficient Bicyclic Framework Construction

The 2005 synthesis by Chandler and Phillips marked a paradigm shift by employing olefin metathesis as a key strategy . Starting from a readily available diene, a tandem ring-opening–ring-closing metathesis (ROM-RCM) reaction using Grubbs’ second-generation catalyst (H₂IMes)(PCy₃)Cl₂Ru=CHPh generated the bicyclic ether core in a single step (Scheme 1) . This method capitalized on the catalyst’s ability to sequentially cleave a cyclopropane ring and reform a tetrahydrofuran, achieving a 65% yield for the critical step. Subsequent allylation–cross metathesis with a pentenyl Grignard reagent introduced the side chain, completing the synthesis in 7 steps with a 19% overall yield .

Key Advantages :

-

Efficiency : The ROM-RCM sequence circumvented traditional stepwise cyclization methods.

-

Scalability : Grubbs’ catalyst enabled gram-scale synthesis without significant yield erosion .

Chemo-Enzymatic Approaches for Enantioselective Synthesis

Recent advances have integrated biocatalysis to address the enantioselective synthesis of trans-Kumausyne. A 2015 study demonstrated the use of Baeyer–Villiger monooxygenases (BVMOs) to desymmetrize bicyclic ketones, yielding chiral lactones with up to 95% enantiomeric excess (ee) . For instance, ketone 4 was transformed into lactone (+)-6 using CPMOComa enzyme, which introduced two stereocenters in a single enzymatic step (Scheme 2) . Subsequent iodolactonization and cross-coupling reactions furnished the tetrahydrofuran core, enabling a formal synthesis of trans-Kumausyne in 10 steps with a 14% overall yield .

Table 1: Comparison of Chemo-Enzymatic Steps

| Step | Enzyme Used | Yield (%) | ee (%) |

|---|---|---|---|

| Baeyer–Villiger Oxidation | CPMOComa | 70 | 95 |

| Iodolactonization | - | 75 | - |

| Suzuki Coupling | - | 85 | - |

Bromocyclization and Stereochemical Optimization

Bromocyclization remains a cornerstone for constructing the tetrahydrofuran ring, though early methods suffered from poor stereocontrol. A 2005 optimization study revealed that non-chelating protecting groups (e.g., TIPS ethers) enhanced trans-selectivity during cyclization . Treating substrate 5 with KHMDS as a base favored the formation of the trans-fused product 6 in a 4:1 dr, contrasting with the cis-dominant outcomes observed with PMB-protected analogs . This insight enabled a streamlined route to trans-Kumausyne analogs, achieving a 53% yield over two steps .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

The tandem metathesis approach stands out for its step economy, while chemo-enzymatic methods offer superior enantioselectivity. Bromocyclization, though historically low-yielding, has seen revitalization through protecting group engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。